(S)-4-Benzylmorpholine-2-carboxylic acid

CYP2A13 inhibition Lung cancer chemoprevention Enantioselective binding

Enantiopure (S)-4-Benzylmorpholine-2-carboxylic acid is essential for synthesizing (SS)-diastereomeric dual serotonin/noradrenaline reuptake inhibitors and CYP2A13-selective chemopreventive agents. Using the racemate or incorrect enantiomer leads to unpredictable binding, abolished activity, or synthetic inefficiency. This building block eliminates low-yield chiral resolution steps (e.g., Eli Lilly's edivoxetine·HCl route) and provides a direct path to SAR-defined pharmaceutical intermediates.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 1030837-49-0
Cat. No. B1618148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Benzylmorpholine-2-carboxylic acid
CAS1030837-49-0
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H15NO3/c14-12(15)11-9-13(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1
InChIKeyUJDWIUOGWSDEFP-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Benzylmorpholine-2-carboxylic acid (CAS 1030837-49-0): Chiral Morpholine Building Block for Enantioselective Synthesis


(S)-4-Benzylmorpholine-2-carboxylic acid (CAS 1030837-49-0, molecular formula C12H15NO3, molecular weight 221.25 g/mol) is a chiral non-proteinogenic amino acid analog featuring a morpholine ring with a benzyl substituent at the nitrogen and a carboxylic acid at the 2-position. The compound contains a single stereocenter at the C2 position, rendering it a valuable building block for asymmetric synthesis of pharmaceutical intermediates and bioactive molecules where stereochemistry dictates target engagement [1]. The benzyl group on the morpholine nitrogen provides both steric bulk and aromatic π-stacking capabilities, while the carboxylic acid serves as a versatile handle for amide bond formation and other derivatizations [2].

Why (S)-4-Benzylmorpholine-2-carboxylic acid Cannot Be Substituted with Racemic or Analogous Chiral Morpholines


Chiral 2-substituted morpholines are critical pharmacophores in neurotherapeutics and other drug classes; however, stereochemistry profoundly affects both target binding and selectivity. Racemic 4-benzylmorpholine-2-carboxylic acid (CAS 769087-80-1) contains equal amounts of the (S)- and (R)-enantiomers, yet the (R)-enantiomer exhibits distinct binding properties or may be completely inactive at the intended target [1]. For instance, in the development of selective CYP2A13 inhibitors for lung cancer chemoprevention, the 4-benzylmorpholine scaffold demonstrates marked enantioselectivity, with only one enantiomer achieving high-affinity binding while the other is essentially inert [2]. Similarly, in monoamine reuptake inhibition, both serotonin and noradrenaline transporter inhibition are strictly stereochemistry-dependent functions [3]. Substituting the (S)-enantiomer with a racemate, the (R)-enantiomer, or an N-alkyl analog lacking the benzyl group introduces uncontrolled stereochemical variability that can ablate desired activity, introduce off-target effects, or compromise downstream synthetic efficiency. The quantitative evidence below demonstrates precisely where (S)-4-Benzylmorpholine-2-carboxylic acid provides measurable differentiation.

Quantitative Differentiation Evidence for (S)-4-Benzylmorpholine-2-carboxylic acid Versus Comparators


Enantioselective CYP2A13 Binding: (S)-4-Benzylmorpholine-2-carboxylic Acid as a Selective Ligand for the Lung-Specific CYP2A13 Enzyme

The 4-benzylmorpholine scaffold was identified through high-throughput screening as a selective ligand for CYP2A13, a lung-specific cytochrome P450 enzyme, with negligible binding to the 94%-identical hepatic isoform CYP2A6 [1]. Binding assays demonstrate that the (S)-configured 4-benzylmorpholine-2-carboxylic acid derivative exhibits a dissociation constant (Kd) of 580 nM for CYP2A13, compared to 4.5 µM for CYP2A6, representing an approximately 7.8-fold selectivity for the lung isoform [2][3]. The (R)-enantiomer displays distinct binding kinetics and reduced selectivity, underscoring that stereochemistry dictates the isoform discrimination profile [1].

CYP2A13 inhibition Lung cancer chemoprevention Enantioselective binding

Chiral Purity Enables High-Yield Synthesis of Edivoxetine Intermediate: Process-Scale Advantage of the (S)-Enantiomer

In the Eli Lilly process for manufacturing (4-benzylmorpholin-2-(S)-yl)(tetrahydropyran-4-yl)methanone mesylate, a key starting material for the phase 2 investigational drug edivoxetine·HCl, the (S)-stereocenter was installed via resolution of a morpholine amide intermediate in 35% yield, followed by a high-yielding (89%) Grignard reaction [1]. The use of the pre-resolved (S)-4-benzylmorpholine-2-carboxylic acid directly, rather than a racemic mixture, eliminates the need for a separate resolution step and increases overall process efficiency. In contrast, the (R)-enantiomer or racemate would require additional chiral separation, reducing yield and adding cost and complexity to the synthetic route [1][2].

Edivoxetine synthesis Norepinephrine reuptake inhibitor Chiral resolution

Enzyme-Catalyzed Kinetic Resolution: (S)-Enantiomer Is the Preferred Substrate for Biocatalytic Routes to Reboxetine Analogs

An enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, key intermediates for reboxetine analogs, was achieved via a highly selective enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate [1]. The enzyme preferentially hydrolyzes one enantiomer, yielding the (S)-acid with high enantiomeric excess while leaving the (R)-ester untouched. This methodology provides a scalable route to enantiopure (S)-4-benzylmorpholine-2-carboxylic acid, whereas the (R)-enantiomer requires a separate, less efficient synthetic approach [1][2].

Biocatalysis Reboxetine analogs Kinetic resolution

Monoamine Reuptake Inhibition SAR: Stereochemistry Dictates Serotonin vs. Noradrenaline Selectivity

In a series of (SS)- and (RR)-2-[(phenoxy)(phenyl)methyl]morpholine derivatives synthesized from enantiopure 4-benzylmorpholine-2-carboxylic acid, structure-activity relationship (SAR) studies revealed that serotonin and noradrenaline reuptake inhibition are strictly stereochemistry-dependent [1]. The (SS)-configured compounds demonstrated balanced dual reuptake inhibition, whereas the (RR)-diastereomers exhibited markedly different selectivity profiles, with some being pure noradrenaline reuptake inhibitors (NRIs) and others pure serotonin reuptake inhibitors (SRIs) [1]. The (S)-4-benzylmorpholine-2-carboxylic acid starting material is essential for accessing the desired (SS)-stereochemistry; the (R)-enantiomer would lead to (RR)-diastereomers with entirely different pharmacological profiles [1].

Serotonin-noradrenaline reuptake inhibitors SNRI Enantioselective SAR

Priority Application Scenarios for (S)-4-Benzylmorpholine-2-carboxylic acid Based on Quantitative Evidence


Synthesis of (SS)-Configured Dual Serotonin-Noradrenaline Reuptake Inhibitors (SNRIs)

The (S)-enantiomer is required to construct (SS)-diastereomeric 2-[(phenoxy)(phenyl)methyl]morpholine derivatives that exhibit balanced dual inhibition of serotonin and noradrenaline transporters. Using the (R)-enantiomer yields (RR)-diastereomers with markedly different monoamine selectivity [1]. Procurement of the enantiopure (S)-acid ensures predictable SAR outcomes and avoids the need for chiral separation of diastereomeric mixtures downstream [1].

Process-Scale Production of Edivoxetine and Related Norepinephrine Reuptake Inhibitors

Eli Lilly's pilot-plant synthesis of edivoxetine·HCl relies on a key intermediate containing the (S)-morpholino stereocenter. Starting with enantiopure (S)-4-benzylmorpholine-2-carboxylic acid streamlines the synthetic route, eliminating a resolution step that proceeds in only 35% yield [2]. This reduces cost of goods and accelerates process development timelines for this phase 2 investigational drug [2][3].

Development of Selective CYP2A13 Inhibitors for Lung Cancer Chemoprevention

The 4-benzylmorpholine scaffold demonstrates enantioselective binding to the lung-specific CYP2A13 enzyme (Kd = 580 nM) with ~7.8-fold selectivity over hepatic CYP2A6 (Kd = 4.5 µM) [4]. Only the (S)-configured analog achieves this high-affinity, isoform-selective interaction; the (R)-enantiomer displays reduced selectivity [4]. (S)-4-Benzylmorpholine-2-carboxylic acid serves as the critical chiral building block for SAR exploration and lead optimization of CYP2A13-selective chemopreventive agents [4].

Enzymatic and Biocatalytic Synthesis of Enantiopure Morpholine Building Blocks

Enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate preferentially yields the (S)-acid with high enantiomeric excess [5]. This biocatalytic route provides a greener, more sustainable method for producing enantiopure (S)-4-benzylmorpholine-2-carboxylic acid at scale, whereas the (R)-enantiomer requires alternative, less efficient synthetic strategies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-Benzylmorpholine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.